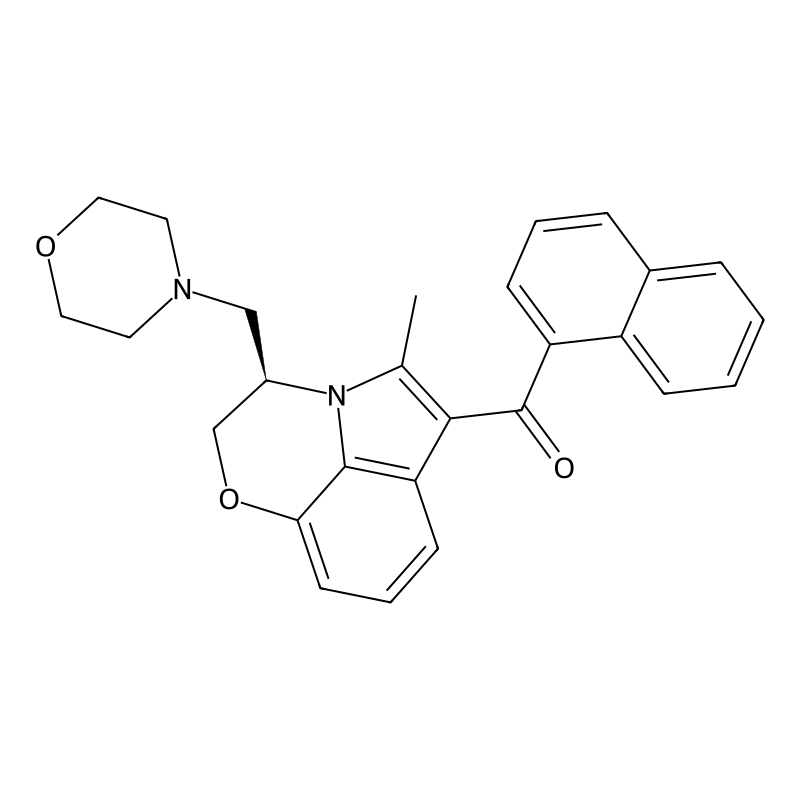Win 55212-2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
- High potency and selectivity: Win 55212-2 is a potent agonist for both CB1 and CB2 receptors, the main cannabinoid receptors in the body. This allows researchers to study the effects of cannabinoid activation with minimal interference from other signaling pathways.
Potential Applications in Cancer Treatment
One promising area of research for Win 55212-2 is in cancer treatment. Studies have shown that Win 55212-2 can induce cell death in various cancer cell lines, including lung cancer, testicular cancer, and neuroblastoma []. This cell death appears to be triggered by apoptosis, a programmed cell death pathway.
WIN 55212-2, also known as (R)-(+)-WIN 55212, is a synthetic cannabinoid receptor agonist belonging to the aminoalkylindole class. Its chemical structure allows it to exhibit high affinity for both the CB1 and CB2 cannabinoid receptors, which are integral to the endocannabinoid system. This compound is recognized for its potential therapeutic effects, particularly in pain relief and anti-inflammatory applications. The molecular formula of WIN 55212-2 is C27H26N2O3, and its IUPAC name is (11R)-2-methyl-11-[(morpholin-4-yl)methyl]-3-(naphthalene-1-carbonyl)-9-oxa-1-azatricyclo[6.3.1.0^{4,12}]dodeca-2,4(12),5,7-tetraene .
- Oxidation: This reaction may lead to the formation of oxidized derivatives with different biological activities.
- Reduction: Reduction reactions can modify functional groups within the compound, impacting its efficacy.
- Substitution: Substitution reactions at the indole or naphthoyl moieties can yield a variety of analogs with differing affinities for cannabinoid receptors.
Common reagents in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The resulting products from these reactions are typically analogs that are valuable for studying structure-activity relationships in cannabinoid pharmacology .
WIN 55212-2 exhibits significant biological activity as a potent agonist of cannabinoid receptors. It has been shown to produce effects similar to those of tetrahydrocannabinol, the primary psychoactive component of cannabis. Notably, WIN 55212-2 has demonstrated analgesic properties in animal models of neuropathic pain and has been observed to activate p42 and p44 MAP kinase pathways through receptor-mediated signaling . Moreover, it has been studied for its ability to lower intraocular pressure in models of glaucoma, suggesting potential applications in ocular health .
- Preparation of Intermediates: Initial compounds are synthesized using standard organic chemistry techniques.
- Reaction Conditions: Strong bases and organic solvents are often employed under controlled temperatures to facilitate reactions.
- Purification: Advanced techniques such as chromatography and recrystallization are utilized to ensure high purity and yield of the final product .
Industrial production methods mirror these laboratory procedures but are optimized for scale and efficiency.
WIN 55212-2 is primarily researched for its potential therapeutic applications:
- Pain Management: Its analgesic properties make it a candidate for treating various pain conditions.
- Anti-inflammatory Effects: The compound may be beneficial in managing inflammatory diseases.
- Ocular Health: Studies indicate its effectiveness in reducing intraocular pressure, making it a potential treatment for glaucoma .
WIN 55212-2 interacts with various drugs, which can influence its pharmacokinetics and therapeutic efficacy:
- Increased Serum Concentration: Co-administration with drugs like Abametapir can elevate serum levels of WIN 55212-2.
- Adverse Effects: Concurrent use with benzodiazepines may heighten the risk or severity of adverse effects associated with either substance .
Understanding these interactions is crucial for developing safe therapeutic protocols involving WIN 55212-2.
Several compounds share structural similarities with WIN 55212-2, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| WIN 48,098 | Aminoalkylindole | Known for its analgesic properties but less selective than WIN 55212-2. |
| WIN 54,461 | Aminoalkylindole | Exhibits high affinity for CB1 but not CB2 receptors. |
| WIN 55,225 | Aminoalkylindole | Similar analgesic effects but different receptor selectivity. |
| WIN 56,098 | Aminoalkylindole | Less studied; potential differences in receptor interaction profiles. |
WIN 55212-2 is unique among these compounds due to its high affinity and selectivity for both CB1 and CB2 receptors and its ability to selectively block G protein-coupled inward rectifier potassium channels (GIRK1/2), a characteristic not typically associated with other cannabinoids . This dual action may enhance its therapeutic potential compared to similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
MeSH Pharmacological Classification
Other CAS
Wikipedia
Dates
Nomura et al. Activation of the endocannabinoid system by organophosphorus nerve agents Nature Chemical Biology, doi: 10.1038/nchembio.86, published online 27 April 2008. http://www.nature.com/naturechemicalbiology








